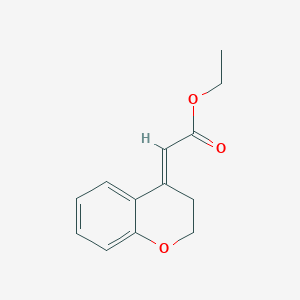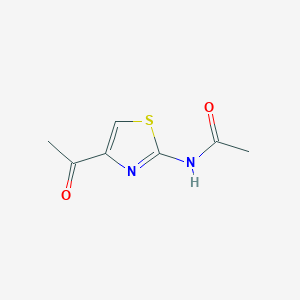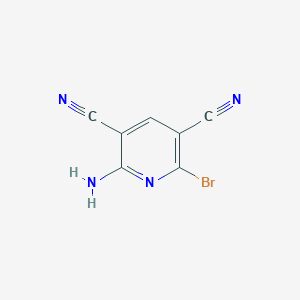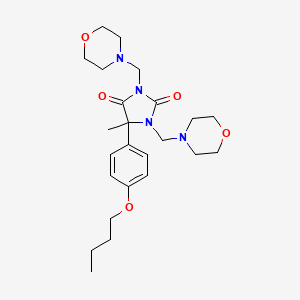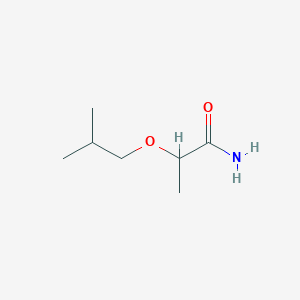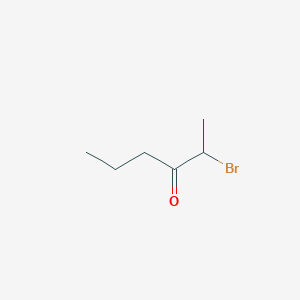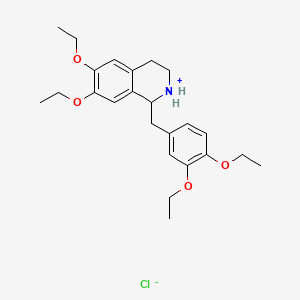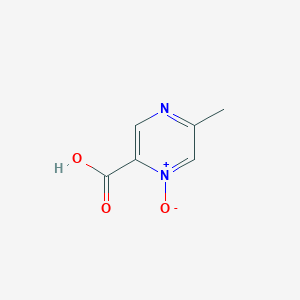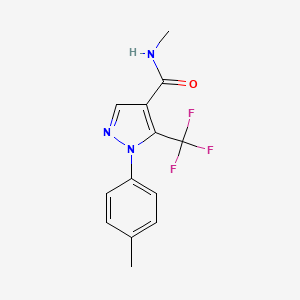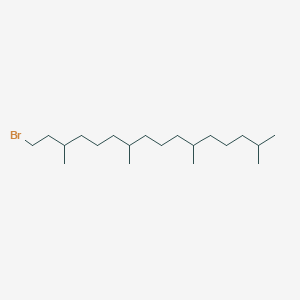
Hexadecane, 1-bromo-3,7,11,15-tetramethyl-
概要
説明
“Hexadecane, 1-bromo-3,7,11,15-tetramethyl-” is a chemical compound with the molecular formula C20H41Br . It is also known as Phytanyl bromide .
Molecular Structure Analysis
The molecular structure of “Hexadecane, 1-bromo-3,7,11,15-tetramethyl-” consists of a hexadecane chain with four methyl groups and a bromine atom attached . The average mass of the molecule is 361.444 Da and the monoisotopic mass is 360.239166 Da .
Physical And Chemical Properties Analysis
“Hexadecane, 1-bromo-3,7,11,15-tetramethyl-” has a density of 1.0±0.1 g/cm³ . It has a boiling point of 387.3±10.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 61.1±3.0 kJ/mol . The flash point is 144.9±14.1 °C . The index of refraction is 1.460 . The molar refractivity is 102.3±0.3 cm³ .
科学的研究の応用
- Field : Pharmacognosy
- Application : This compound is used in the extraction of phytochemicals from Gymnema sylvestre, a medicinal plant known for its anti-diabetic, diuretic, anti-obesity, anti-cancer, antimicrobial, and anti-inflammatory properties .
- Method : The plant samples were extracted with different solvents like ethyl acetate, ethanol, methanol, chloroform, hexane, and benzene . The efficiency of phyto compound extraction was evaluated for antioxidant activities .
- Results : The study concluded that G. sylvestre leaves extracts contain more than 38 phyto compounds with natural antioxidant potential .
- Field : Nanotechnology
- Application : 1-Bromohexadecane is used in the preparation of soluble carbon nano-onions by covalent functionalization with hexadecyl chains .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
Phytochemical Extraction and GC-MS Analysis
Preparation of Soluble Carbon Nano-Onions
特性
IUPAC Name |
1-bromo-3,7,11,15-tetramethylhexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41Br/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h17-20H,6-16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKBEUKCVDMKFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445234 | |
| Record name | Phytanyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,7,11,15-tetramethylhexadecane | |
CAS RN |
2791-57-3 | |
| Record name | Phytanyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

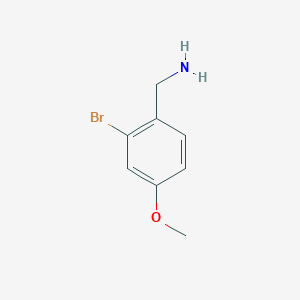
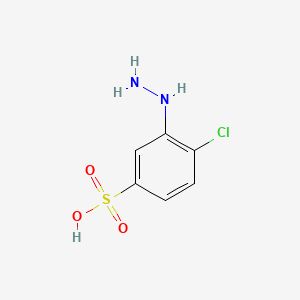
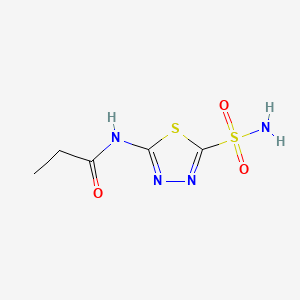
![1,5-Dioxaspiro[2.4]heptan-4-one](/img/structure/B1661861.png)
